molecular formula C17H24N2O2 B7923077 {2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid

Cat. No.: B7923077
M. Wt: 288.4 g/mol
InChI Key: LVMCNXKVQBKMKU-UHFFFAOYSA-N
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Description

{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a tertiary amine derivative featuring a pyrrolidine core substituted at the 2-position with a benzyl-cyclopropyl-amino-methyl group and an acetic acid moiety. For instance, related compounds, such as methyl 2-(3-(benzyl(phenyl)amino)-2-(pyrrolidin-1-yl)propylamino)acetate (13) and its hydrolyzed acid form (14), demonstrate synthetic methodologies involving nucleophilic substitution and ester hydrolysis .

Properties

IUPAC Name

2-[2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c20-17(21)13-18-10-4-7-16(18)12-19(15-8-9-15)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMCNXKVQBKMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC(=O)O)CN(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

{2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known as (S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, is a chiral compound with significant potential in pharmacology due to its complex structure. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and related research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a cyclopropyl group, and a benzyl amine moiety, contributing to its unique biological interactions. The molecular formula is C17H24N2O2C_{17}H_{24}N_{2}O_{2}, and it possesses a chiral center that may influence its pharmacodynamics.

Structural Overview

ComponentDescription
Pyrrolidine Ring A five-membered nitrogen-containing ring.
Cyclopropyl Group A three-membered carbon ring that adds rigidity.
Benzyl Amine Moiety An aromatic group that enhances biological activity.

Neurotransmitter Modulation

The amine functionality in this compound suggests it may interact with neurotransmitter systems. Preliminary studies indicate potential agonistic or antagonistic effects on various receptors involved in mood regulation and cognitive function.

Antioxidant Properties

Compounds with similar structural features often exhibit antioxidant activity. This property is crucial for mitigating oxidative stress, which is linked to numerous neurodegenerative diseases.

Pharmacological Effects

Research indicates that the compound may have therapeutic applications in neurology and psychiatry. Its unique combination of functional groups suggests potential efficacy in treating conditions such as anxiety and depression .

Case Studies and Experimental Data

Recent studies have evaluated the antibacterial and antifungal properties of related pyrrolidine derivatives, highlighting their effectiveness against various pathogens. For instance, compounds similar to this compound demonstrated significant antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Properties
(S)-N-Benzyl-pyrrolidine-2-carboxylic acidPyrrolidine ring, carboxylic acidKnown for analgesic properties
CyclopropylamineCyclopropane ring, amineExhibits neuroactive effects
BenzylglycineBenzene ring, glycine structurePotential use in metabolic studies

These comparisons illustrate the diversity within this chemical class while emphasizing the unique characteristics of this compound.

Comparison with Similar Compounds

Substituent Modifications

  • {2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Key Difference: The benzyl-cyclopropyl-amino group is replaced with a benzyloxycarbonyl-isopropyl-amino group. This compound has a higher molecular weight (334.42 g/mol) due to the BOC group .
  • {3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Key Difference: Substitution occurs at the 3-position of pyrrolidine instead of the 2-position. The molecular weight is 288.39 g/mol, slightly lower than the target compound due to structural rearrangement . Status: Discontinued, indicating possible instability or synthesis difficulties.

Stereochemical Variations

  • {(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Key Difference: The S-enantiomer of the target compound. Impact: Chirality may influence pharmacokinetic properties, such as receptor interaction or metabolic stability. No direct data are provided, but enantiomer-specific effects are common in pharmaceuticals . Status: Discontinued, possibly due to enantioselective synthesis challenges or lack of demand.

Physicochemical Properties

Compound Name Substituent Group Position on Pyrrolidine Molecular Weight (g/mol) CAS Number Status
This compound Benzyl-cyclopropyl-amino 2 ~288.39* Not Provided Not Specified
{2-[(Benzyloxycarbonyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Benzyloxycarbonyl-isopropyl-amino 2 334.42 1353957-68-2 Discontinued
{3-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Benzyl-cyclopropyl-amino 3 288.39 1353984-92-5 Discontinued
{(S)-2-[(Benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Benzyl-cyclopropyl-amino (S-enantiomer) 2 ~288.39* Not Provided Discontinued

*Molecular weight inferred from positional isomer data .

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